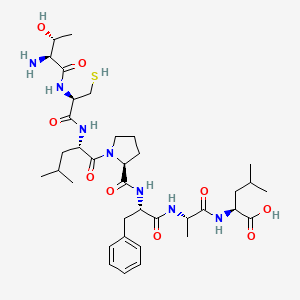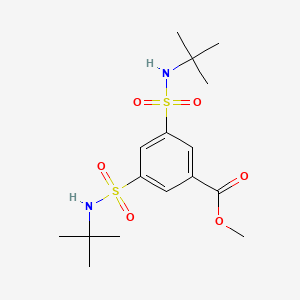
Methyl 3,5-bis(tert-butylsulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-bis(tert-butylsulfamoyl)benzoate is a chemical compound with the molecular formula C16H25NO4S2 It is known for its unique structure, which includes two tert-butylsulfamoyl groups attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis(tert-butylsulfamoyl)benzoate typically involves the reaction of 3,5-diaminobenzoic acid with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of sulfonamide intermediates, which are then esterified using methanol to yield the final product. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the sulfonyl chloride and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-bis(tert-butylsulfamoyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3,5-bis(tert-butylsulfamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 3,5-bis(tert-butylsulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-bis(benzyloxy)benzoate: Another benzoate derivative with different substituents.
Methyl 3,5-dinitrobenzoate: A compound with nitro groups instead of sulfonamide groups.
Methyl 3,5-dihydroxybenzoate: A benzoate derivative with hydroxyl groups.
Uniqueness
Methyl 3,5-bis(tert-butylsulfamoyl)benzoate is unique due to the presence of tert-butylsulfamoyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions and a potential candidate for drug development.
Propriétés
Numéro CAS |
918810-49-8 |
|---|---|
Formule moléculaire |
C16H26N2O6S2 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
methyl 3,5-bis(tert-butylsulfamoyl)benzoate |
InChI |
InChI=1S/C16H26N2O6S2/c1-15(2,3)17-25(20,21)12-8-11(14(19)24-7)9-13(10-12)26(22,23)18-16(4,5)6/h8-10,17-18H,1-7H3 |
Clé InChI |
VRRVMCCADBXDBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)OC)S(=O)(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)


![1-Benzyl-2-[(benzyloxy)methyl]benzene](/img/structure/B14191142.png)
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)
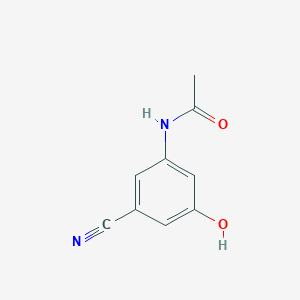
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)
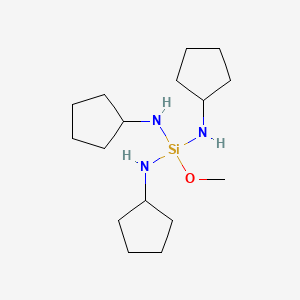
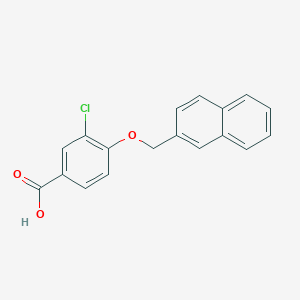
![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)
